The ability of 2-aminobenzimidazole derivatives to inhibit and disperse biofilms presents a promising application in the field of antibacterial research. Biofilms are a major problem in clinical settings as they can lead to persistent infections that are resistant to conventional antibiotics. The zinc-dependent mechanism of action of these compounds could provide a novel approach to biofilm control, particularly in the treatment of infections caused by gram-positive bacteria1.
Although the provided papers do not directly discuss the antifungal activity of 2-aminobenzimidazole, related compounds such as 6-amino-2-n-pentylthiobenzothiazole have been shown to inhibit ergosterol biosynthesis in Candida albicans, a common fungal pathogen. This suggests that 2-aminobenzimidazole derivatives could potentially be modified to target similar pathways in fungal organisms, offering a new avenue for antifungal drug development2.
The inhibition of AChE and BuChE by 2-aminobenzimidazole derivatives indicates potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, where the regulation of acetylcholine levels is a therapeutic strategy. The selectivity of some derivatives for BuChE over AChE is particularly noteworthy, as it could lead to fewer side effects and improved therapeutic profiles3.
The antitumor potential of benzimidazole derivatives is highlighted by the synthesis of compounds that exhibit potent inhibitory activity against breast cancer cell lines. Although the exact mechanism of action remains unclear, the structure-activity relationships suggest that modifications to the benzimidazole moiety can enhance potency and extend activity to other cancer types, such as ovarian, lung, and renal cancers. This opens up possibilities for the development of new chemotherapeutic agents4.
The compound has the CAS number 29096-75-1 and is cataloged under various chemical databases, including PubChem and Sigma-Aldrich. It falls under the broader category of benzimidazole compounds, which are characterized by a fused benzene and imidazole ring structure. Benzimidazoles are often utilized in pharmaceuticals due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties .
The synthesis of 2-Amino-5,6-dimethylbenzimidazole can be achieved through several methods:
The molecular structure of 2-Amino-5,6-dimethylbenzimidazole features a fused bicyclic system comprising a benzene ring and an imidazole ring. Key structural characteristics include:
2-Amino-5,6-dimethylbenzimidazole participates in various chemical reactions:
The mechanism of action for compounds derived from 2-Amino-5,6-dimethylbenzimidazole often involves:
The physical and chemical properties of 2-Amino-5,6-dimethylbenzimidazole include:
2-Amino-5,6-dimethylbenzimidazole finds applications across various fields:
2-Amino-5,6-dimethylbenzimidazole (C₉H₁₁N₃) is a fused heterocyclic compound featuring a benzimidazole core structure with methyl substituents at the 5- and 6-positions and an amino group at the 2-position. This arrangement creates an electron-rich aromatic system with distinctive physicochemical properties. The compound exhibits a melting point of 220-223°C (with decomposition), consistent with the thermal stability observed in crystalline heterocyclic compounds [4] [5]. The planar structure facilitates π-π stacking interactions, while the amino group serves as both a hydrogen bond donor and acceptor, enabling diverse molecular recognition properties.
Table 1: Structural Identifiers of 2-Amino-5,6-dimethylbenzimidazole
Identifier Type | Value |
---|---|
Systematic Name | 2-Amino-5,6-dimethyl-1H-benzo[d]imidazole |
SMILES | Cc1cc2nc(N)[nH]c2cc1C |
InChIKey | YPFQISHSXCFZMU-UHFFFAOYSA-N |
Molecular Formula | C₉H₁₁N₃ |
CAS Registry | 29096-75-1 |
The compound emerged from mid-20th century investigations into benzimidazole derivatives, particularly during research on vitamin B₁₂ cofactors. Early studies on the biosynthesis of 5,6-dimethylbenzimidazole (DMB), the native lower ligand in cobalamin, revealed that modified benzimidazoles serve as crucial intermediates and structural analogs in biological systems [6]. 2-Amino-5,6-dimethylbenzimidazole was subsequently characterized as a stable synthetic analog with potential relevance to understanding the biosynthetic pathway of vitamin B₁₂. Its structural relationship to DMB positioned it as a valuable compound for probing the enzymology of cobalamin biosynthesis and for studying structure-activity relationships in B₁₂-dependent systems.
In the anaerobic biosynthesis pathway of vitamin B₁₂, 2-amino-5,6-dimethylbenzimidazole is proposed as an intermediate in the enzymatic conversion of 5-hydroxybenzimidazole (HBI) to 5,6-dimethylbenzimidazole (DMB). This transformation represents a key methylation step in the formation of vitamin B₁₂'s nucleotide loop. The biosynthetic sequence begins with the radical S-adenosylmethionine (SAM) enzyme BzaF (HBI synthase), which catalyzes the remarkable rearrangement of 5-aminoimidazole ribotide (AIR) to form 5-hydroxybenzimidazole [1]. Subsequent enzymatic methylation of HBI at the 5- and 6-positions yields DMB through proposed intermediates including 2-amino-5,6-dimethylbenzimidazole.
The final incorporation involves the phosphoribosyltransferase activity of CobT (or homologs), which attaches DMB to the ribose moiety of nicotinate mononucleotide (NaMN) or its derivatives to form α-ribazole, completing the nucleotide loop assembly [3]. This enzymatic cascade demonstrates the biological relevance of amino-dimethylbenzimidazole derivatives as essential precursors in cobalamin biosynthesis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: